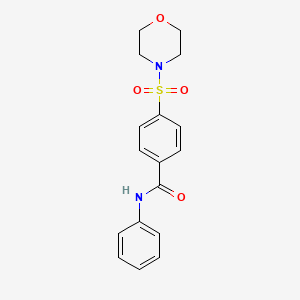

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Compounds structurally related to 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes pivotal in various physiological processes including respiration, acid-base balance, and carbon dioxide transport. For example, aromatic sulfonamides have been prepared and assayed as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations and demonstrating selectivity among different isoenzymes (Supuran et al., 2013) (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibiotic Modulation

Morpholine derivatives have shown potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria. Research indicates that 4-(Phenylsulfonyl) morpholine enhances the efficacy of certain antibiotics, suggesting its role in overcoming bacterial resistance mechanisms (Oliveira et al., 2015) (Oliveira et al., 2015).

Structural and Molecular Insights

Investigations into the crystal and molecular structure of related sulfonamides and their hydrochloride salts have provided valuable insights into their conformational behavior and potential interactions with biological molecules. These studies highlight the importance of intramolecular hydrogen bonding and its influence on molecular conformation (Remko et al., 2010) (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antimicrobial Activity

The synthesis and evaluation of morpholine-derived benzenesulphonamides have demonstrated their in vitro antibacterial activity against various bacterial strains. These studies have shed light on the potential of these compounds as antimicrobial agents, providing a basis for further development in this area (Ahmed et al., 2021) (Ahmed, Ugwu, Simon, & Oluwasola, 2021).

Antidepressant Properties

Research into compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) has explored their synthesis and potential antidepressant properties. These studies contribute to understanding the chemical pathways for synthesizing potential therapeutic agents (Donskaya et al., 2004) (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Mécanisme D'action

Target of Action

The primary target of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .

Mode of Action

The compound interacts with sGC in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, and this activation is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation of sGC by this compound is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC by 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide affects the NO-cGMP pathway . This leads to an increase in cGMP levels, which in turn can induce vasorelaxation and phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Pharmacokinetics

The compound’s ability to activate sgc in different preparations and its effects on vascular tissues suggest that it may have good bioavailability .

Result of Action

The activation of sGC by 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide leads to various physiological responses. These include an increase in cGMP levels in cultured rat aortic smooth muscle cells, vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . In addition, it elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Action Environment

The action, efficacy, and stability of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide can be influenced by various environmental factors. For instance, the presence of heme-iron oxidants potentiates the activation of sGC by this compound . .

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBQSSDZWICIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)

![3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)](/img/structure/B2990613.png)

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)